2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-16(18-11-6-7-14-15(8-11)25-10-24-14)13-9-26-17(19-13)20-27(22,23)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFECYFVYMWYOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonamide formation reaction, typically involving the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the thiazole or benzodioxole rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could allow it to inhibit enzymes like dihydropteroate synthase.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The thiazole core and sulfonamido group in the target compound suggest unique electronic profiles compared to oxadiazole or benzoxazine analogs.
- Analytical Challenges : Crystallographic refinement (via SHELX ) may face hurdles due to the compound’s conformational flexibility, necessitating high-resolution data.
- Potential Applications: While benzoxazines are used in polymers , the target compound’s sulfonamido-thiazole framework aligns more with pharmaceutical or agrochemical research.
Biological Activity
2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide is a complex organic compound notable for its potential biological activity. This compound integrates a thiazole ring , a benzenesulfonamide group , and a benzodioxole moiety , which together suggest diverse pharmacological properties. The unique structural features of this compound allow for interactions with various biological targets, making it a candidate for medicinal chemistry applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 417.5 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Imparts unique electronic properties and biological activity. |
| Benzenesulfonamide | Mimics para-aminobenzoic acid, potentially inhibiting bacterial folate synthesis. |
| Benzodioxole Moiety | Enhances interactions with biological receptors due to its electron-rich nature. |
Antimicrobial Properties
The sulfonamide group in the compound is known to mimic para-aminobenzoic acid (PABA), which plays a crucial role in bacterial folate synthesis by inhibiting dihydropteroate synthase. This suggests that the compound may exhibit significant antimicrobial activity , particularly against gram-positive bacteria.
Enzyme Inhibition
Research indicates that compounds containing thiazole structures often display inhibitory effects on enzymes such as acetylcholinesterase (AChE). While specific data on this compound's AChE inhibition is limited, related studies have shown that thiazole derivatives can significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer’s disease .
Case Studies and Research Findings
-
Inhibition of Ecto-Nucleotidases :
- A study on similar compounds revealed that they effectively inhibit ecto-nucleotidases, impacting nucleotide metabolism pathways. This mechanism could be relevant for therapeutic strategies targeting metabolic disorders.
-
Molecular Docking Studies :
- Computational studies have demonstrated that this compound interacts favorably with active sites of various enzymes. These interactions are characterized by strong binding affinities, indicating potential as a lead compound for drug development.
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-(1,3-benzodioxol-5-yl)-thiazole | Contains thiazole and benzodioxole | Anticancer activity |
| N-[2-(1H-benzimidazol-5-yl)ethyl]-4-methoxybenzenesulfonamide | Similar sulfonamide structure | Antimicrobial properties |
| 4-methylbenzenesulfonamide | Simple sulfonamide | Antibacterial activity |
Q & A
Basic: What are the optimal synthetic routes for 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of a benzodioxol-5-amine derivative with a thiazole-carboxylic acid intermediate under reflux conditions using ethanol or DMF as solvents. Glacial acetic acid may be added to catalyze imine formation .
- Step 2: Sulfonylation of the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamido group. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization often requires adjusting stoichiometry and reaction time .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assign peaks for the benzodioxol (δ 5.9–6.1 ppm, O-CH2-O), thiazole (δ 7.2–8.5 ppm), and sulfonamido (δ 3.1–3.3 ppm, NH) groups. Coupling constants help confirm stereochemistry .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns. For example, a loss of SO2 (64 Da) indicates sulfonamide stability .
- Crystallography:
Advanced: What challenges arise in resolving crystallographic disorder in this compound?
Methodological Answer:
Crystallographic disorder often occurs in the benzodioxol or thiazole moieties due to rotational flexibility. Strategies include:
- Data Collection: High-resolution (<1.0 Å) data reduces overlap. Use synchrotron radiation for weakly diffracting crystals .
- Refinement: In SHELXL , apply PART and ISOR commands to model disorder. For example, split the benzodioxol ring into two positions with occupancy ratios refined to 0.7:0.3 .
- Validation: Check R-factor convergence and ADP (atomic displacement parameter) consistency. Tools like PLATON or Mercury validate hydrogen-bond geometries .
Advanced: How can researchers analyze structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or thiazole-interacting kinases. Use molecular docking (AutoDock Vina ) to predict binding modes .
- Functional Assays:
- SAR Trends: Modify the benzodioxol substituents (e.g., electron-withdrawing groups) and compare activity. For example, fluorination at the benzene ring enhances metabolic stability .
Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the sulfonamido bond in aqueous buffers (pH < 3 or > 10) or photodegradation of the benzodioxol group under UV light.
- Stability Studies:
- Recommendations: Use amber vials and inert atmospheres (N2) for long-term storage .
Basic: What computational methods predict the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility Prediction:
- Bioavailability:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
